molecular formula C13H18F2O2 B7990070 1-(3,4-Difluoro-5-(isopentyloxy)phenyl)ethanol

1-(3,4-Difluoro-5-(isopentyloxy)phenyl)ethanol

Cat. No.: B7990070
M. Wt: 244.28 g/mol
InChI Key: CUPGOTQYBMDFMD-UHFFFAOYSA-N
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Description

1-(3,4-Difluoro-5-(isopentyloxy)phenyl)ethanol is a chemical compound with the molecular formula C13H18F2O2. It is characterized by its clear, pale liquid form and a molecular weight of 244.28 g/mol . This compound is notable for its versatility and is used in various scientific and industrial applications.

Preparation Methods

The synthesis of 1-(3,4-Difluoro-5-(isopentyloxy)phenyl)ethanol involves several steps, typically starting with the preparation of the phenyl ring followed by the introduction of the difluoro and iso-pentoxy groups. The final step involves the addition of the ethanol group. Specific reaction conditions, such as temperature, pressure, and catalysts, are crucial for optimizing yield and purity. Industrial production methods often employ large-scale reactors and continuous flow systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

1-(3,4-Difluoro-5-(isopentyloxy)phenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the compound to its corresponding alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atoms, using reagents like sodium methoxide or potassium tert-butoxide.

    Esterification: The hydroxyl group can react with carboxylic acids or acid chlorides to form esters under acidic or basic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(3,4-Difluoro-5-(isopentyloxy)phenyl)ethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or as a diagnostic tool.

    Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3,4-Difluoro-5-(isopentyloxy)phenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the difluoro and iso-pentoxy groups can influence its binding affinity and selectivity. The compound may modulate biochemical pathways, leading to changes in cellular function and physiological responses .

Comparison with Similar Compounds

1-(3,4-Difluoro-5-(isopentyloxy)phenyl)ethanol can be compared with other similar compounds, such as:

    1-(4,5-Difluoro-3-methoxyphenyl)ethanol: This compound has a methoxy group instead of an iso-pentoxy group, which can affect its chemical reactivity and biological activity.

    1-(4,5-Difluoro-3-ethoxyphenyl)ethanol: The ethoxy group in this compound may result in different physical and chemical properties compared to the iso-pentoxy group.

    1-(4,5-Difluoro-3-propoxyphenyl)ethanol: The propoxy group can influence the compound’s solubility and interaction with other molecules.

Properties

IUPAC Name

1-[3,4-difluoro-5-(3-methylbutoxy)phenyl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F2O2/c1-8(2)4-5-17-12-7-10(9(3)16)6-11(14)13(12)15/h6-9,16H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUPGOTQYBMDFMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=C(C(=CC(=C1)C(C)O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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